molecular formula C11H10N2OS B215158 2-[(4-Methylpyridin-2-yl)sulfanyl]pyridin-3-ol

2-[(4-Methylpyridin-2-yl)sulfanyl]pyridin-3-ol

Cat. No. B215158
M. Wt: 218.28 g/mol
InChI Key: BMYCAYOVNPTJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylpyridin-2-yl)sulfanyl]pyridin-3-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for use in the development of new drugs and therapies. In

Scientific Research Applications

2-[(4-Methylpyridin-2-yl)sulfanyl]pyridin-3-ol has shown potential applications in scientific research. One of the primary applications of this compound is in the development of new drugs and therapies. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in the treatment of various diseases and disorders.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpyridin-2-yl)sulfanyl]pyridin-3-ol is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and receptors in the body. This inhibition can lead to various biochemical and physiological effects, including the modulation of cell signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(4-Methylpyridin-2-yl)sulfanyl]pyridin-3-ol has been shown to exhibit various biochemical and physiological effects. These effects include the modulation of cell signaling pathways, the regulation of gene expression, and the inhibition of certain enzymes and receptors in the body. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[(4-Methylpyridin-2-yl)sulfanyl]pyridin-3-ol in lab experiments is its ability to exhibit various biochemical and physiological effects. This compound can be used to study the modulation of cell signaling pathways and the regulation of gene expression, making it a valuable tool in the development of new drugs and therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound to ensure that it does not cause harm to the subjects being studied.

Future Directions

There are several future directions for the study of 2-[(4-Methylpyridin-2-yl)sulfanyl]pyridin-3-ol. One direction is the continued exploration of the mechanism of action of this compound. Further research is needed to fully understand how this compound acts as an inhibitor of certain enzymes and receptors in the body. Another direction is the development of new drugs and therapies based on the biochemical and physiological effects of this compound. This compound has shown promise in the treatment of various diseases and disorders, and further research is needed to fully explore its potential applications in this area. Finally, future research could focus on the optimization of the synthesis method for this compound, with the goal of improving its purity and yield.

Synthesis Methods

The synthesis of 2-[(4-Methylpyridin-2-yl)sulfanyl]pyridin-3-ol involves several steps. The first step involves the reaction of 2-bromo-4-methylpyridine with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 2-hydroxy-3-chloropyridine to form the desired product. The final step involves the purification of the product through column chromatography.

properties

Product Name

2-[(4-Methylpyridin-2-yl)sulfanyl]pyridin-3-ol

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)sulfanylpyridin-3-ol

InChI

InChI=1S/C11H10N2OS/c1-8-4-6-12-10(7-8)15-11-9(14)3-2-5-13-11/h2-7,14H,1H3

InChI Key

BMYCAYOVNPTJBQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)SC2=C(C=CC=N2)O

Canonical SMILES

CC1=CC(=NC=C1)SC2=C(C=CC=N2)O

Origin of Product

United States

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